molecular formula C24H22N4O2 B10871888 3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one

3-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-2-(phenoxymethyl)quinazolin-4(3H)-one

Katalognummer: B10871888
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: PJCPIQSVVDZZQK-PCLIKHOPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE is a complex organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate nucleophiles.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Secondary amines from the reduction of the imine linkage.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile building block in organic synthesis.

Biology and Medicine

The biological activities of quinazolinone derivatives are well-documented, including anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its specific substituents, is being studied for its potential as a therapeutic agent in treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as dyes and polymers. Its ability to undergo various chemical reactions makes it a useful component in manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenoxymethyl group can enhance lipophilicity, aiding in membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The unique combination of the dimethylamino, phenylmethylene, and phenoxymethyl groups in 3-({[4-(DIMETHYLAMINO)PHENYL]METHYLENE}AMINO)-2-(PHENOXYMETHYL)-4(3H)-QUINAZOLINONE imparts distinct chemical and biological properties. This makes it a promising candidate for further research and development in various scientific fields.

Eigenschaften

Molekularformel

C24H22N4O2

Molekulargewicht

398.5 g/mol

IUPAC-Name

3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(phenoxymethyl)quinazolin-4-one

InChI

InChI=1S/C24H22N4O2/c1-27(2)19-14-12-18(13-15-19)16-25-28-23(17-30-20-8-4-3-5-9-20)26-22-11-7-6-10-21(22)24(28)29/h3-16H,17H2,1-2H3/b25-16+

InChI-Schlüssel

PJCPIQSVVDZZQK-PCLIKHOPSA-N

Isomerische SMILES

CN(C)C1=CC=C(C=C1)/C=N/N2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Kanonische SMILES

CN(C)C1=CC=C(C=C1)C=NN2C(=NC3=CC=CC=C3C2=O)COC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.